

commercial suppliers of high-purity N-(2-Bromoethyl)phthalimide

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Compound of Interest

Compound Name: *N*-(2-Bromoethyl)phthalimide

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N-(2-Bromoethyl)phthalimide: A Technical Guide for Researchers

Introduction: **N-(2-Bromoethyl)phthalimide** (CAS No. 574-98-1) is a pivotal reagent in the fields of medicinal chemistry and organic synthesis.[1] Its bifunctional nature, featuring a reactive bromoethyl group and a stable phthalimide moiety, makes it an invaluable building block for introducing a protected primary ethylamine group into a wide array of molecules.[2] This functionality is particularly crucial in the development of pharmaceuticals, agrochemicals, and other specialized materials where precise molecular architecture is essential.[3] This guide provides an in-depth overview of high-purity commercial suppliers, key physicochemical properties, detailed experimental protocols, and its role in significant biological pathways.

Commercial Suppliers and Product Specifications

A variety of chemical suppliers offer **N-(2-Bromoethyl)phthalimide** in research and bulk quantities. The purity and specifications can vary, so it is crucial for researchers to select a grade appropriate for their application. High-purity grades are essential for sensitive applications like pharmaceutical development to ensure reproducibility and minimize side reactions.[4]

Supplier	Product Number (Example)	Purity Specification	Melting Point (°C)	Appearance
Sigma-Aldrich	B66302	95%	80-83	Powder
Thermo Scientific Chemicals	106970250	97% (min, HPLC)	81-84	White to beige to light pink crystalline powder
Tokyo Chemical Industry (TCI)	B0597	>98.0% (GC)	81-85	White to almost white powder to crystal
Henan Tianfu Chemical Co., Ltd.	-	99+%	-	-
Shaanxi Dideu Medichem Co. Ltd	-	99.0%	-	-

Note: This table is not exhaustive and represents a snapshot of available data. Researchers should always consult the supplier's certificate of analysis for lot-specific data.[\[5\]](#)

Physicochemical Properties

The fundamental properties of **N-(2-Bromoethyl)phthalimide** are well-documented, providing a baseline for its handling and application in synthesis.

Property	Value
CAS Number	574-98-1[1]
Molecular Formula	C ₁₀ H ₈ BrNO ₂ [1]
Molecular Weight	254.08 g/mol [1]
Melting Point	80-84 °C[1]
Appearance	White to off-white or tan crystalline solid[1][2]
Solubility	Insoluble in water; soluble in hot ethanol and carbon disulfide[6][7]

Experimental Protocols

The following protocols describe common synthetic routes to **N-(2-Bromoethyl)phthalimide** and its subsequent use.

Protocol 1: Synthesis via Gabriel Reaction (from Potassium Phthalimide)

This is the most common method, utilizing the N-alkylation of potassium phthalimide with an excess of 1,2-dibromoethane.[4][8]

Materials:

- Potassium Phthalimide (0.81 mol, 150 g)[8]
- 1,2-Dibromoethane (2.4 mol, 450 g)[8]
- Absolute Ethanol[9]
- Carbon Disulfide[8]

Procedure:

- Combine potassium phthalimide and 1,2-dibromoethane in a round-bottom flask fitted with a reflux condenser and stirrer.[9]

- Heat the mixture in an oil bath at 180-190 °C for approximately 12 hours.[\[8\]](#)[\[9\]](#)
- After cooling, remove the excess 1,2-dibromoethane via distillation under reduced pressure.[\[8\]](#)
- Extract the crude product from the potassium bromide byproduct by refluxing with absolute ethanol (e.g., 300 mL).[\[9\]](#)
- Filter the hot solution to remove the insoluble salts.[\[7\]](#)
- Distill the ethanol from the filtrate under reduced pressure.[\[8\]](#)
- The crude product can be further purified by recrystallization from dilute or 75% ethanol, often with the use of decolorizing carbon, to yield a white crystalline product.[\[8\]](#)[\[9\]](#) The expected yield is typically in the range of 69-79%.[\[8\]](#)

Protocol 2: Synthesis from N-(2-Hydroxyethyl)phthalimide

This alternative two-step route involves the synthesis of an intermediate alcohol followed by bromination.[\[4\]](#)[\[10\]](#)

Step A: Synthesis of N-(2-Hydroxyethyl)phthalimide

- Combine phthalic anhydride (0.5 mol, 74 g) and freshly distilled monoethanolamine (0.5 mol, 30 mL) in a round-bottom flask.[\[2\]](#)
- Heat the mixture on a steam bath for 30 minutes. The reaction is initially vigorous.[\[2\]](#)
- Pour the hot product into ice water while stirring to precipitate a white solid.[\[10\]](#)
- Filter the solid, wash with ice water, and dry. The melting point of the intermediate is approximately 128-130 °C.[\[10\]](#)

Step B: Bromination

- In a suitable flask, create a brominating mixture by slowly adding concentrated sulfuric acid (150 mL) to hydrobromic acid (48 mL HBr).[\[10\]](#)

- Add the dried N-(2-hydroxyethyl)phthalimide (35 g) to this mixture.[\[10\]](#)
- Heat the reaction to 75-80 °C until the clear solution becomes turbid with a light yellow precipitate.[\[10\]](#)
- Cool the mixture (e.g., in a refrigerator overnight) to complete precipitation.[\[10\]](#)
- Neutralize the product with 10% ammonia water, filter, and wash thoroughly with water.[\[10\]](#)
- Dry the product and recrystallize from an ethanol-water mixture to obtain the final product.[\[10\]](#)

Protocol 3: Application in Amine Synthesis (Hydrazinolysis)

N-(2-Bromoethyl)phthalimide is used to introduce a protected amine, which can then be deprotected. Hydrazinolysis is a common deprotection method.[\[8\]](#)

Materials:

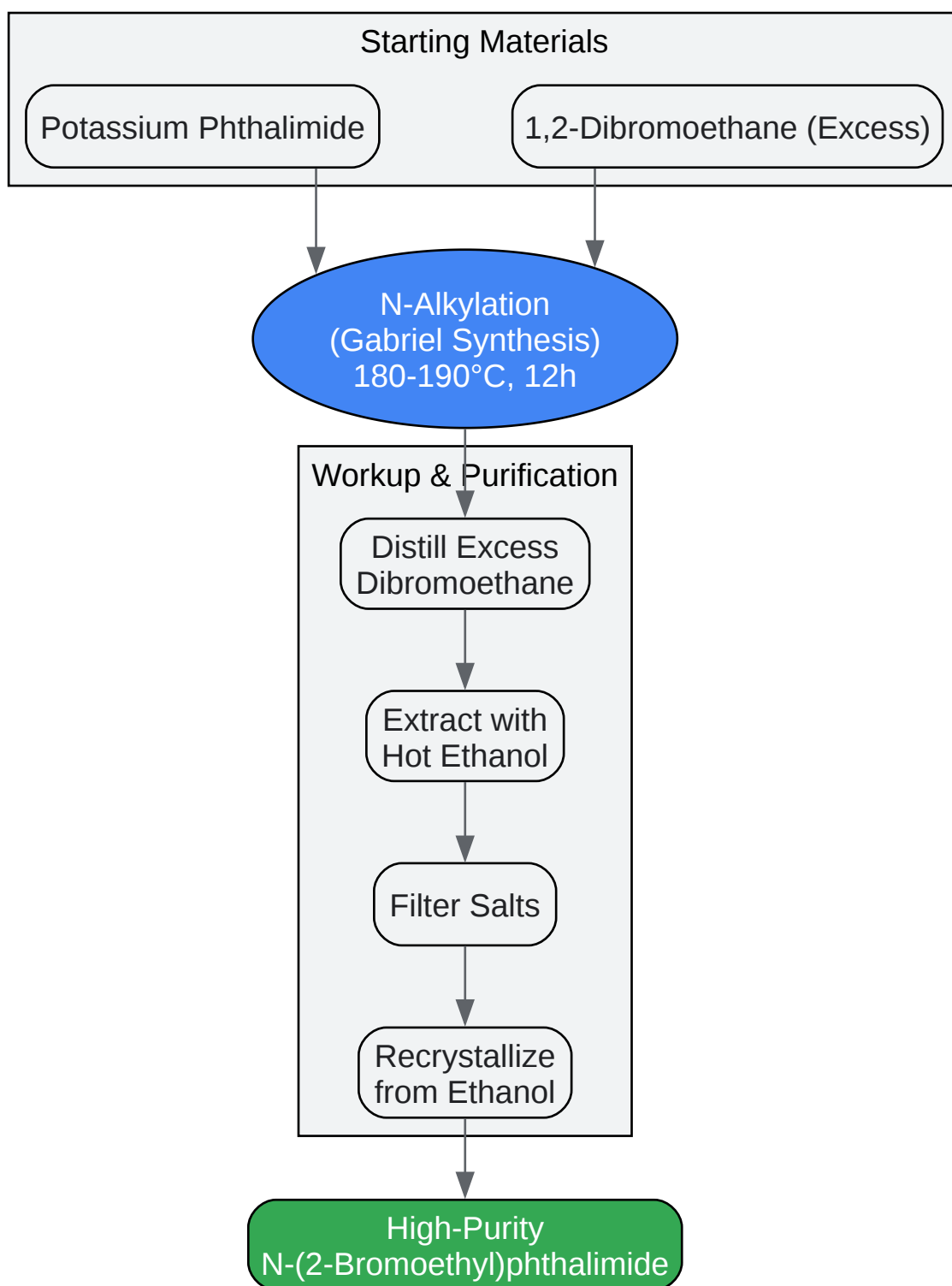
- An N-alkylated phthalimide derivative (e.g., N-[2-(1H-Imidazol-1-yl)ethyl]phthalimide, synthesized from **N-(2-Bromoethyl)phthalimide** and imidazole)[\[8\]](#)
- Ethanol[\[8\]](#)
- Hydrazine Hydrate[\[8\]](#)

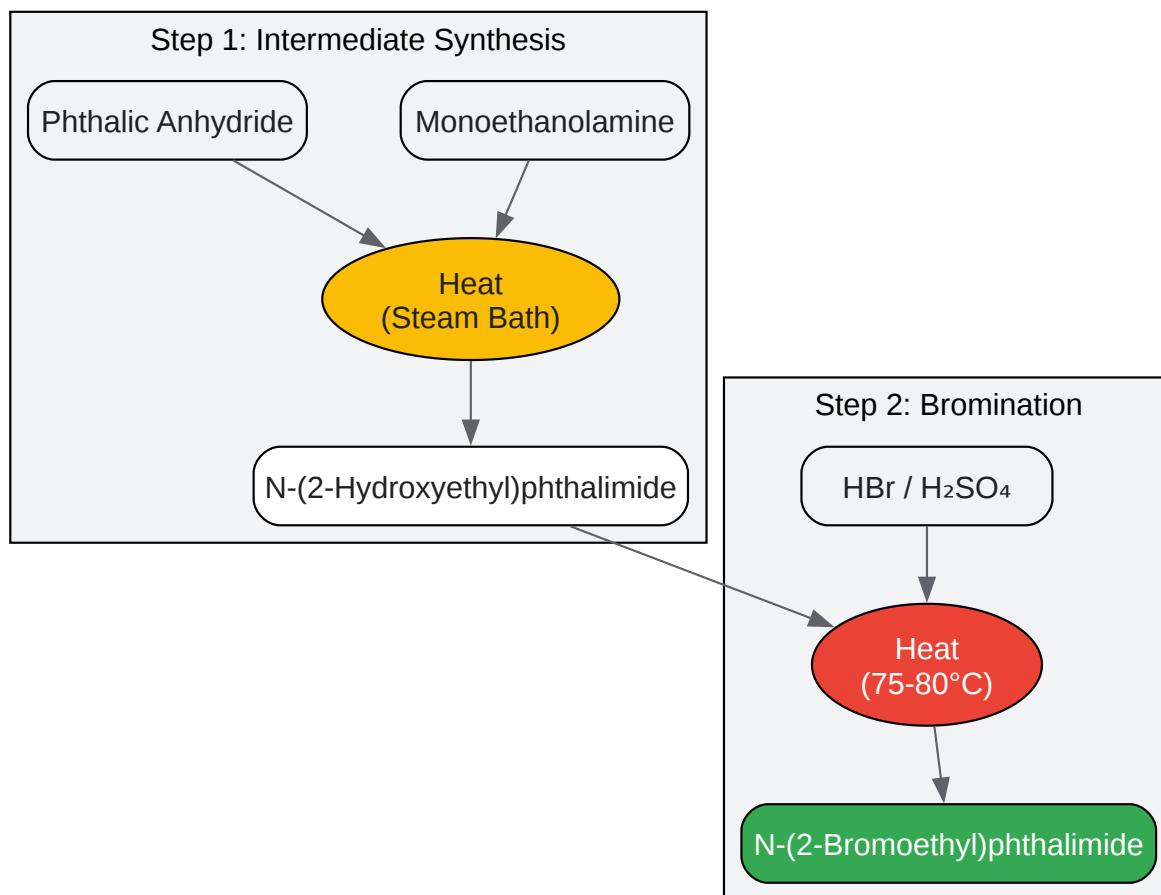
Procedure:

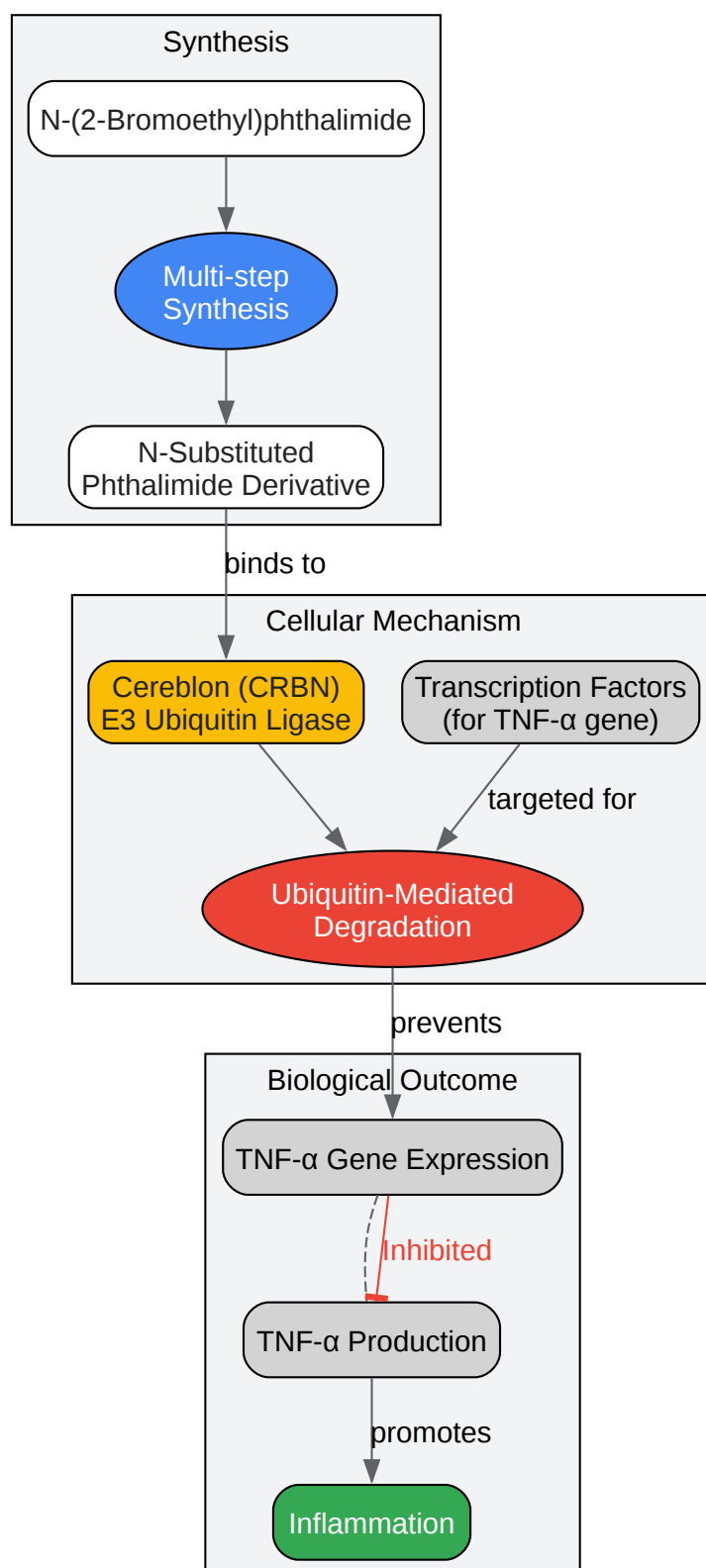
- Dissolve the N-substituted phthalimide derivative (e.g., 0.7 mmol) in ethanol (10 mL).[\[8\]](#)
- Add hydrazine hydrate (0.77 mmol, 0.039 g).[\[8\]](#)
- Stir the mixture at 80 °C for 12 hours.[\[8\]](#)
- Upon completion, the primary amine is liberated from the phthalhydrazide byproduct, which can be removed by filtration. The desired amine is then isolated from the filtrate.

Visualized Workflows and Pathways

The following diagrams illustrate the key synthetic and logical pathways involving **N-(2-Bromoethyl)phthalimide**.







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References

- 1. N-(2-Bromoethyl)phthalimide|CAS 574-98-1|Reagent [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. CAS 574-98-1: N-(2-Bromoethyl)phthalimide | CymitQuimica [cymitquimica.com]
- 4. benchchem.com [benchchem.com]
- 5. scbt.com [scbt.com]
- 6. N-(2-Bromoethyl)phthalimide, 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Page loading... [wap.guidechem.com]
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